
2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine can be achieved through innovative hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This process typically requires specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in-stock or on a backorder basis, ensuring a steady supply for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s hindered amine motif allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpentan-2-yl)pyridin-3-amine: This compound shares a similar structure and is used for similar applications in organic synthesis and medicinal chemistry.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Another structurally related compound used in the preparation of drug candidates.
Uniqueness
2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is unique due to its specific hindered amine motif, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for creating structurally differentiated screening compounds and developing new pharmaceuticals with targeted therapeutic effects .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2/c1-5-11(9(2)3)14-12-7-6-8-13-10(12)4/h6-9,11,14H,5H2,1-4H3 |
InChI Key |
NBZJUENGHQJRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=C(N=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


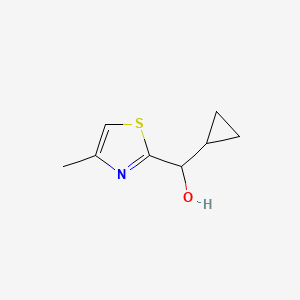

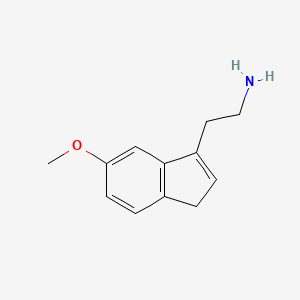
![2-[(Dimethylamino)methylidene]cycloheptan-1-one](/img/structure/B13287170.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol](/img/structure/B13287174.png)
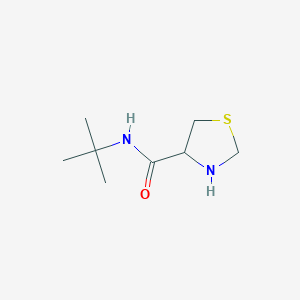
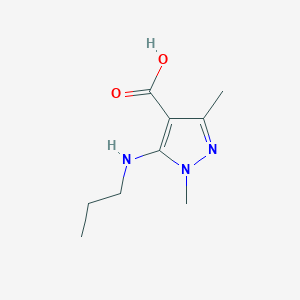

amine](/img/structure/B13287193.png)
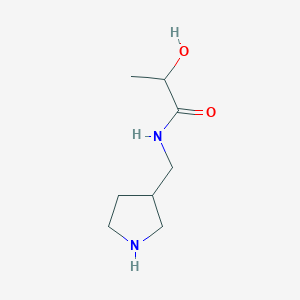
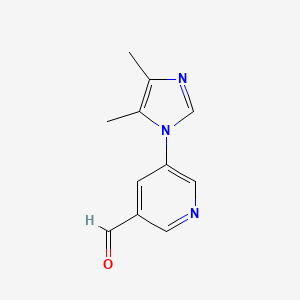
![N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride](/img/structure/B13287215.png)
![5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13287227.png)

